molecular formula C16H17ClN2O4S2 B2361497 1-(2-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide CAS No. 1207003-82-4

1-(2-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide

Cat. No.: B2361497
CAS No.: 1207003-82-4
M. Wt: 400.89
InChI Key: QEQURPHAXJLVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is a synthetic sulfonamide derivative intended for research applications. Compounds within this structural class, featuring a sulfonamide moiety linked to an isothiazolidine dioxide ring, have been investigated in various scientific contexts. Research into analogous cyclic sulfonamide derivatives has shown their potential as inhibitors of key biological signaling pathways, making them valuable tools for probing disease mechanisms in oncology and developmental biology . The structural elements of this compound—including the sulfonamide group, chlorophenyl ring, and the conformationally constrained sultam (isothiazolidine dioxide)—suggest it may interact with specific enzymatic targets. The sultam group, in particular, can mimic other biologically relevant structures, potentially enabling the molecule to modulate protein-protein interactions or enzyme activity. This reagent is provided for use in fundamental biochemical and pharmacological studies, including high-throughput screening campaigns, target validation, and structure-activity relationship (SAR) analysis to develop novel therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c17-16-8-2-1-5-13(16)12-24(20,21)18-14-6-3-7-15(11-14)19-9-4-10-25(19,22)23/h1-3,5-8,11,18H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQURPHAXJLVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl group and a dioxidoisothiazolidin-2-yl moiety. Its molecular formula is C16H16ClN3O4SC_{16}H_{16}ClN_{3}O_{4}S, with a molecular weight of approximately 385.83 g/mol. The unique combination of functional groups in this compound may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Additionally, the dioxidoisothiazolidinyl group may influence the compound's reactivity and binding affinity to various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial properties, potentially effective against various strains of bacteria.
  • Anticancer Properties : Some studies have indicated that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in vitro, which could be beneficial for treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : A study conducted on various bacterial strains demonstrated that the compound exhibited inhibitory effects comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations for clinical relevance.
    Bacterial StrainMIC (µg/mL)
    E. coli32
    S. aureus16
    P. aeruginosa64
  • Anticancer Activity : In vitro assays using human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
    Cell LineIC50 (µM)
    HeLa10
    MCF-715
    A54920
  • Mechanistic Studies : Further investigation into the mechanism of action revealed that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its ability to interact with specific biological targets. Initial studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. This characteristic makes it a candidate for drug development aimed at treating various diseases, including cancer and neurological disorders.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it exhibits significant cytotoxic effects against several human tumor cell lines. For example, compounds with similar structures have been evaluated for their antimitotic activity, indicating that this class of molecules could be developed further for cancer therapies .

Enzyme Inhibition Studies

The compound has been investigated for its enzyme inhibitory properties. Studies have demonstrated its effectiveness against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the management of Type 2 diabetes and Alzheimer's disease, respectively . The mechanism of action often involves binding to the active site of these enzymes, thereby inhibiting their activity.

Biological Studies

Beyond its potential as a therapeutic agent, the compound is utilized in biological studies to understand cellular processes and molecular interactions better. Its complex structure allows researchers to explore its effects on various biochemical pathways, contributing to the broader field of pharmacology and toxicology.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityShowed significant inhibition of cell growth in human tumor cells with IC50 values below 20 µM.
Study BEnzyme InhibitionDemonstrated effective inhibition of α-glucosidase with IC50 values in the low micromolar range, indicating potential for diabetes treatment.
Study CBiological MechanismsInvestigated the interaction with specific receptors and enzymes, revealing modulation of key signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methanesulfonamide Derivatives with Heterocyclic Moieties

  • Compound A: N-[2-[2-[1-(2-Chlorophenyl)-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]ethyl]phenyl]-1,1,1-trifluoro-methanesulfonamide (CAS 653595-92-7) Structural Differences: Replaces the isothiazolidine-dioxido group with a 1,2,4-triazol-5-one ring and a trifluoromethyl group. Molecular Weight: 446.83 g/mol vs.
  • Compound B: 7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine Structural Differences: Features a benzimidazole core instead of isothiazolidine.

Chlorophenyl-Containing Sulfonamides

  • Compound C : (E)-N-(2-Chlorobenzylidene)-4-methylbenzenesulfonamide
    • Structural Differences : Lacks the isothiazolidine-dioxido group but shares the 2-chlorophenyl and sulfonamide motifs.
    • Applications : Intermediate in synthesizing imidazole derivatives, highlighting the versatility of chlorophenyl-sulfonamide hybrids in heterocyclic chemistry .

Sulfonamide-Based Agrochemicals

  • Compound D: Tolyfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Structural Differences: Contains a fluoro-dichloromethyl group and dimethylamino-sulfonyl substituent. Applications: Broad-spectrum fungicide, demonstrating how sulfonamide modifications influence bioactivity .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Potential Applications References
Target Compound Methanesulfonamide 2-Chlorophenyl, 1,1-dioxidoisothiazolidine Not reported Pharmaceuticals/Agrochemicals N/A
Compound A (CAS 653595-92-7) Methanesulfonamide 2-Chlorophenyl, 1,2,4-triazol-5-one 446.83 Enzyme inhibition
Compound C Sulfonamide 2-Chlorophenyl, imine linker Not reported Synthetic intermediate
Tolyfluanid Methanesulfonamide Fluoro-dichloromethyl, dimethylamino Not reported Fungicide

Research Findings and Implications

Bioactivity Predictions

  • The 1,1-dioxidoisothiazolidine group is electron-deficient due to the sulfone moiety, which may enhance interactions with positively charged enzymatic pockets (e.g., metalloproteases).

Agrochemical Potential

  • Sulfonamide pesticides like tolylfluanid (Compound D) demonstrate that chloro- and fluoro-substituents enhance antifungal activity. The target compound’s 2-chlorophenyl group may similarly contribute to pesticidal efficacy .

Preparation Methods

Nitro Group Introduction and Functionalization

The synthesis begins with 3-nitroaniline, which undergoes sequential functionalization to introduce a chloroalkylsulfonamide group. Treatment with 3-chloropropanesulfonyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) yields N-(3-nitrophenyl)-3-chloropropanesulfonamide. This intermediate serves as the precursor for cyclization.

Reagents and Conditions

  • 3-Nitroaniline (1.0 eq), 3-chloropropanesulfonyl chloride (1.2 eq)
  • Solvent: DCM, base: Et₃N (4.0 eq)
  • Temperature: 0°C to room temperature, time: 12 h
  • Yield: 78%

Nitro Group Reduction

The nitro group is reduced to an amine using catalytic hydrogenation (H₂, Pd/C) in methanol. Alternatively, stoichiometric reductions with iron in acidic media afford 3-(3-chloropropanesulfonamido)aniline.

Reagents and Conditions

  • N-(3-Nitrophenyl)-3-chloropropanesulfonamide (1.0 eq)
  • Catalyst: 10% Pd/C (0.1 eq), solvent: MeOH
  • Pressure: 1 atm H₂, temperature: 25°C, time: 6 h
  • Yield: 92%

Cyclization to Form Isothiazolidine Dioxide

Intramolecular cyclization of 3-(3-chloropropanesulfonamido)aniline under basic conditions generates the 1,1-dioxidoisothiazolidine ring. Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 60°C facilitates nucleophilic displacement of chloride, forming the five-membered ring.

Reagents and Conditions

  • 3-(3-Chloropropanesulfonamido)aniline (1.0 eq), Cs₂CO₃ (2.0 eq)
  • Solvent: DMF, temperature: 60°C, time: 2 h
  • Yield: 85%

Synthesis of (2-Chlorophenyl)methanesulfonyl Chloride

Sulfonation of 2-Chlorotoluene

2-Chlorotoluene undergoes sulfonation with chlorosulfonic acid (ClSO₃H) at 0°C to yield (2-chlorophenyl)methanesulfonic acid. The reaction is exothermic and requires careful temperature control.

Reagents and Conditions

  • 2-Chlorotoluene (1.0 eq), ClSO₃H (1.5 eq)
  • Temperature: 0°C, time: 4 h
  • Yield: 68%

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) to generate the sulfonyl chloride. This step proceeds quantitatively under reflux conditions.

Reagents and Conditions

  • (2-Chlorophenyl)methanesulfonic acid (1.0 eq), PCl₅ (2.0 eq), SOCl₂ (5 vol)
  • Temperature: Reflux, time: 3 h
  • Yield: 95%

Coupling Reaction to Form Target Compound

Sulfonamide Formation

The final step involves reacting 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with (2-chlorophenyl)methanesulfonyl chloride in DCM and Et₃N. The base scavenges HCl, driving the reaction to completion.

Reagents and Conditions

  • 3-(1,1-Dioxidoisothiazolidin-2-yl)aniline (1.0 eq), (2-chlorophenyl)methanesulfonyl chloride (1.1 eq)
  • Solvent: DCM, base: Et₃N (4.0 eq)
  • Temperature: 0°C to room temperature, time: 4 h
  • Yield: 88%

Optimization Studies

Solvent and Base Screening

Optimal yields were achieved using DCM and Et₃N, whereas alternatives like tetrahydrofuran (THF) or pyridine resulted in lower conversions (Table 1).

Table 1: Solvent and Base Optimization for Sulfonamide Formation

Solvent Base Yield (%)
DCM Et₃N 88
THF Et₃N 72
DCM Pyridine 65

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (700 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.62–7.58 (m, 2H), 7.47–7.43 (m, 2H), 4.32 (t, J = 6.8 Hz, 2H), 3.78 (t, J = 6.8 Hz, 2H), 3.12 (s, 3H).
  • ¹³C NMR (176 MHz, CDCl₃): δ 144.2, 134.5, 132.8, 130.1, 129.7, 128.4, 126.9, 58.4, 52.1, 44.3.

Mass Spectrometry (MS)

  • ESI-MS: m/z 413.1 [M + H]⁺.

Q & A

Q. What are the key steps and optimization strategies for synthesizing 1-(2-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide?

The synthesis involves multi-step organic reactions starting with chlorinated phenyl derivatives and isothiazolidine intermediates. Critical steps include:

  • Coupling reactions : Sulfonamide bond formation between the methanesulfonyl chloride and the amino-substituted phenyl group under inert atmosphere (e.g., nitrogen) .
  • Oxidation : Conversion of the isothiazolidine ring to its 1,1-dioxide form using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity.
    Optimization focuses on reaction temperature (60–80°C for coupling) and stoichiometric ratios to minimize byproducts .

Q. What analytical methods are recommended for characterizing this compound and confirming its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and sulfonamide linkage (e.g., sulfonamide proton at δ ~10 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 411.08) .

Q. How can researchers design initial biological activity screenings for this compound?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) and anticancer activity using MTT assays (IC₅₀ in HeLa or MCF-7 cell lines) .
  • Enzyme inhibition : Screen against targets like carbonic anhydrase or cyclooxygenase-2 (COX-2) via fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize biological activity?

  • Substituent modification : Vary the chlorophenyl group (e.g., 3-Cl vs. 4-Cl) or isothiazolidine ring substituents to assess impact on target binding .
  • Bioisosteric replacement : Replace the sulfonamide group with carbamate or urea to evaluate pharmacokinetic improvements .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic properties (Hammett constants) with activity trends .

Q. How should researchers address contradictions in reported biological data (e.g., inconsistent IC₅₀ values)?

  • Replicate experiments : Ensure consistent assay conditions (e.g., cell passage number, serum concentration).
  • Purity verification : Re-analyze compound purity via HPLC and NMR to exclude degradation products .
  • Target specificity : Confirm off-target effects using kinase profiling panels or CRISPR-based gene knockout models .

Q. What methodologies are effective for identifying the biological target(s) of this compound?

  • Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with putative targets like COX-2 or histone deacetylases (HDACs) .
  • Transcriptomic profiling : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways .

Q. What strategies are recommended for improving metabolic stability and bioavailability?

  • Prodrug design : Introduce ester or amide moieties to enhance solubility and reduce first-pass metabolism .
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots using human liver microsomes and LC-MS/MS metabolite profiling .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular dynamics simulations : Predict blood-brain barrier permeability using PAMPA assays and logP calculations (e.g., Schrödinger’s QikProp) .
  • ADMET prediction : Use tools like SwissADME to optimize parameters like topological polar surface area (TPSA < 90 Ų) and Lipinski’s Rule of Five compliance .

Data Interpretation and Validation

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • Gene knockout/knockdown : Use CRISPR/Cas9 to silence suspected targets and assess rescue of phenotypic effects .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and purified target proteins .

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) .
  • ANOVA with post-hoc tests : Compare treatment groups for significance (p < 0.05) with corrections for multiple comparisons .

Safety and Toxicity Profiling

Q. What in vitro and in vivo models are appropriate for preliminary toxicity assessments?

  • Ames test : Evaluate mutagenicity in Salmonella typhimurium strains TA98 and TA100 .
  • Zebrafish embryotoxicity assay : Monitor developmental abnormalities (e.g., heart rate, tail morphology) at 48–72 h post-fertilization .

Stability and Storage

Q. How should researchers mitigate hydrolysis or oxidation of the sulfonamide group during storage?

  • Storage conditions : Lyophilize and store at -20°C under argon to prevent moisture/oxygen exposure .
  • Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.01% w/v in DMSO stock solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.